CHLORALOSE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is primarily used as an avicide and rodenticide, particularly effective in temperatures below 15°C . Additionally, it has applications in neuroscience and veterinary medicine as an anesthetic and sedative . Chloralose was first synthesized in 1893 and has since been utilized in various scientific and industrial fields .

Vorbereitungsmethoden

Chloralose is synthesized through the condensation of chloral hydrate with glucose . The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the chloral hydrate and glucose molecules. Industrial production methods often involve the use of large-scale reactors to ensure efficient mixing and reaction conditions .

Analyse Chemischer Reaktionen

Chloralose undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form trichloroacetic acid and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of trichloroethanol.

Substitution: This compound can undergo substitution reactions, particularly at the trichloromethyl group.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include trichloroacetic acid, trichloroethanol, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Anesthetic Applications

Alpha-chloralose is widely recognized for its anesthetic properties, particularly in laboratory settings. It is favored for studies involving the cerebrovasculature due to its ability to provide stable metabolic and hemodynamic responses during functional stimulation.

Case Study: Cerebral Ischemia Research

A study demonstrated that alpha-chloralose is effective in ischemia studies on rats. The research involved comparing the effects of alpha-chloralose anesthesia against isoflurane during middle cerebral artery occlusion. The results indicated that alpha-chloralose provided better survival rates and maintained cerebral blood flow more effectively than isoflurane during the reperfusion phase .

Table 1: Comparison of Anesthetic Agents in Cerebral Ischemia Studies

| Parameter | Alpha-Chloralose | Isoflurane |

|---|---|---|

| Survival Rate | Higher | Lower |

| Cerebral Blood Flow | Better maintenance | Reduced during occlusion |

| Functional Outcome | Similar at 72 hours | Similar at 72 hours |

Toxicological Applications

Alpha-chloralose's role extends into toxicology, where it is utilized for detecting poisoning cases in both humans and animals.

Case Study: Human Intoxication

In a reported case of fatal intoxication, chloralose was detected in blood samples at a concentration of 65.1 mg/L, confirming ingestion shortly before death. This case highlighted the importance of quantifying this compound in forensic investigations to establish cause of death and assess potential secondary toxicosis .

Table 2: Toxicological Findings Related to this compound

| Sample Type | This compound Concentration (mg/L) |

|---|---|

| Blood | 65.1 |

| Gastric Contents | High levels detected |

| Urine | Variable concentrations |

Veterinary Applications

This compound is also employed as a rodenticide and has been studied for its effects on domestic animals. Its use raises concerns regarding toxicity levels, particularly in cats and dogs.

Case Study: Rodenticide Toxicity

A retrospective study on alpha-chloralose poisoning indicated a mortality rate of 18% in cats compared to only 1% in dogs following ingestion of this compound-based rodenticides. This discrepancy underscores the need for careful monitoring and regulation of this compound use in pest control .

Table 3: Mortality Rates from this compound Poisoning

| Animal Type | Mortality Rate (%) |

|---|---|

| Cats | 18 |

| Dogs | 1 |

Physiological Effects

Research has shown that this compound influences cardiovascular responses during hypoxia, making it a valuable tool for studying physiological changes under stress conditions.

Physiological Changes Induced by this compound

In studies involving lambs subjected to alveolar hypoxia, this compound administration resulted in increased heart rate and systemic vascular resistance while maintaining stable cardiac output. These findings suggest that this compound can significantly alter hemodynamic parameters, which are crucial for understanding cardiovascular physiology .

Table 4: Hemodynamic Changes Induced by this compound

| Parameter | Change (%) |

|---|---|

| Heart Rate | +23 |

| Systemic Vascular Resistance | +21 |

| Pulmonary Vascular Resistance | +46 |

Wirkmechanismus

Chloralose exerts its effects primarily through its action on the central nervous system. It acts as a central nervous system depressant, producing sedation and anesthesia . Additionally, it has a stimulant effect on spinal reflexes, leading to spontaneous myoclonic movements or generalized convulsions . The compound interacts with gamma-aminobutyric acid type A (GABA_A) receptors, enhancing inhibitory neurotransmission and producing its sedative effects .

Vergleich Mit ähnlichen Verbindungen

Chloralose is often compared with other similar compounds, such as:

Chloral hydrate: Both compounds are chlorinated derivatives of glucose, but chloral hydrate is primarily used as a sedative and hypnotic.

Trichloroethanol: A reduction product of this compound, trichloroethanol shares similar sedative properties.

Beta-chloralose: A structural isomer of this compound, beta-chloralose is inactive as a GABA_A receptor modulator and general anesthetic.

This compound is unique in its dual action as both a central nervous system depressant and stimulant, making it particularly useful in specific scientific and industrial applications .

Eigenschaften

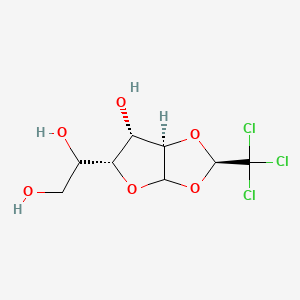

Molekularformel |

C8H11Cl3O6 |

|---|---|

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |

InChI-Schlüssel |

OJYGBLRPYBAHRT-OPKHMCHVSA-N |

SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Isomerische SMILES |

C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |

Kanonische SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.